molecular formula C23H28N4O5 B2566555 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide CAS No. 1049569-59-6

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide

Cat. No.: B2566555
CAS No.: 1049569-59-6
M. Wt: 440.5
InChI Key: LMOAHBOPSZMYAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide (CAS 1049569-59-6) is a synthetic small molecule with a molecular formula of C23H28N4O5 and a molecular weight of 440.49 g/mol . This compound is a sophisticated research chemical designed for investigational applications, particularly in the fields of medicinal chemistry and neuropharmacology. Its structure incorporates several pharmacologically relevant motifs, including a 1,3-benzodioxole group, a piperazine ring, and an ethanediamide linker, which are commonly associated with potential bioactivity . The presence of the piperazine and methoxyphenyl subunits suggests the compound may be of interest for studying interactions with various neurological targets, such as neurotransmitter receptors . Furthermore, the ethanediamide (oxamide) backbone is a key functional group that can contribute to its ability to act as a enzyme inhibitor or to modulate protein-protein interactions in biochemical pathways . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers can utilize this compound as a key intermediate or reference standard in the synthesis and exploration of novel bioactive molecules . For specific protocol recommendations or technical support regarding this product, please contact our scientific support team.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5/c1-30-19-5-3-18(4-6-19)27-12-10-26(11-13-27)9-8-24-22(28)23(29)25-15-17-2-7-20-21(14-17)32-16-31-20/h2-7,14H,8-13,15-16H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOAHBOPSZMYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps. One common method starts with the preparation of the benzodioxole ring, followed by the introduction of the methoxyphenyl group and the piperazine moiety. The final step involves the formation of the ethanediamide linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives containing piperazine rings have shown effectiveness against various bacterial strains. A study demonstrated that certain piperazine derivatives possess promising antibacterial and antifungal activities when evaluated using standard microbiological methods .

Neuropharmacological Effects

The piperazine component is also associated with neuropharmacological effects, making this compound a candidate for further investigation in treating neurological disorders. Compounds that include benzodioxole derivatives have been studied for their potential as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems .

Case Studies

  • Antimicrobial Evaluation : A series of novel compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide showed promising results against various microbial strains in vitro. The study utilized serial dilution methods to assess efficacy against Gram-positive and Gram-negative bacteria .
  • Neuropharmacological Research : Investigations into related compounds have highlighted their potential in modulating serotonin receptors, which are critical in treating anxiety and depression. These studies suggest that modifications to the piperazine structure can enhance receptor affinity and selectivity .

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight logP Key Substituents Notable Properties
Target Compound C₂₃H₂₇N₄O₅* ~440.5 ~1.7† - 4-Methoxyphenyl (piperazine)
- Benzodioxol (ethylamide)
Moderate lipophilicity; high polar surface area (78.5 Ų)
N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazinyl]ethyl}-N′-(tetrahydrofuranylmethyl)ethanediamide C₂₆H₃₁FN₄O₅ 498.55 N/A - 4-Fluorophenyl (piperazine)
- Tetrahydrofuran (ethylamide)
Increased bulk due to fluorophenyl; potential enhanced CNS penetration
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)piperazinyl]ethyl}ethanediamide C₂₄H₂₈N₄O₄ 452.51 N/A - 4-Methylbenzoyl (piperazine)
- 4-Methoxyphenyl (ethylamide)
Higher lipophilicity due to benzoyl group; possible CYP450 interactions
G856-4185 C₂₃H₂₈N₄O₅ 440.5 1.75 - 4-Methylpiperazine
- 2-Methoxyphenyl (ethylamide)
Racemic mixture; logD = 1.75 (pH 7.4)
G856-4191 C₂₄H₃₀N₄O₄ 438.53 2.48 - 4-Methylpiperazine
- 2,4-Dimethylphenyl (ethylamide)
Higher logP (2.48) suggests enhanced membrane permeability

*Assumed based on structural similarity to G856-4185 ; †Estimated from analogs.

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 4-methoxyphenyl group confers moderate logP (~1.7), comparable to G856-4184. Fluorine substitution () may enhance metabolic stability and bioavailability via reduced oxidative metabolism .

This contrasts with the 4-methylbenzoyl group in ’s compound, which introduces steric hindrance and alters binding kinetics .

Biological Implications: While direct activity data are unavailable, analogs like the quinolinyl oxamide derivative (QOD) in demonstrate falcipain inhibition, suggesting the target compound could share similar protease-targeting mechanisms .

Synthetic Considerations :

  • Synthesis likely involves carbodiimide-mediated amidation (e.g., EDCl/HOBt), as described for related ethanediamides () . Racemic mixtures in analogs () underscore the need for chiral resolution to isolate active enantiomers.

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.

Synthesis and Structural Characteristics

The compound features a benzodioxole moiety linked to a piperazine structure, which is known for its pharmacological properties. The synthesis typically involves the reaction of 2H-benzodioxole derivatives with piperazine-based amines, followed by purification through chromatographic methods. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry.

Receptor Binding Affinity

Research indicates that compounds with similar structures exhibit significant binding affinity to various serotonin receptors, particularly the 5-HT1A receptor. For instance, related compounds have shown Ki values in the low nanomolar range, suggesting high potency. Specifically, studies have reported Ki values of 1.2 nM and 21.3 nM for similar piperazine derivatives targeting the 5-HT1A receptor .

Neuroprotective Effects

Preliminary studies have suggested that this class of compounds may possess neuroprotective properties. In vivo experiments demonstrated that related benzodioxole derivatives significantly prolonged survival times in mouse models subjected to acute cerebral ischemia, indicating potential applications in treating neurodegenerative diseases .

Antidepressant Activity

The structural similarity to known antidepressants suggests that this compound could exhibit antidepressant-like effects. The modulation of serotonergic pathways is a common mechanism among antidepressants, making this compound a candidate for further investigation in mood disorder therapies.

Case Studies and Experimental Findings

Several studies have explored the biological effects of similar compounds:

  • Serotonin Receptor Studies : A study on related piperazine derivatives demonstrated their ability to inhibit serotonin reuptake effectively, which is a critical mechanism in antidepressant action .
  • Neuroprotection : In animal models, compounds with structural similarities showed significant neuroprotective effects against ischemic damage, suggesting that modifications in the benzodioxole structure can enhance therapeutic efficacy .
  • Behavioral Studies : Behavioral assays in rodent models indicated that these compounds could reduce anxiety-like behaviors, further supporting their potential use in treating anxiety disorders .

Comparative Analysis of Related Compounds

Compound NameKi (nM)Biological ActivityReference
Compound A1.25-HT1A antagonist
Compound B21.3Neuroprotective
Compound C0.5Antidepressant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.